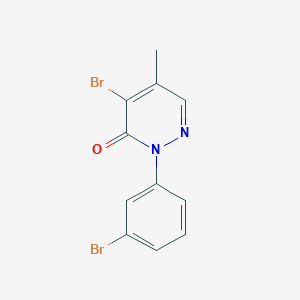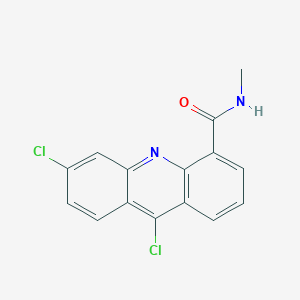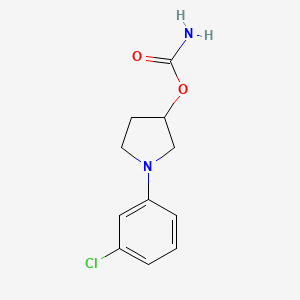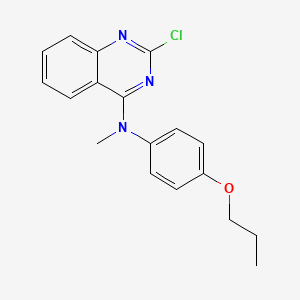
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of bromine atoms at the 4 and 3 positions of the phenyl and pyridazinone rings, respectively, and a methyl group at the 5 position of the pyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one typically involves the following steps:
Bromination: The starting material, 2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyridazinone ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
- 2-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 3-Bromophenol
Comparison: 4-Bromo-2-(3-bromophenyl)-5-methylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and the pyridazinone ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
特性
CAS番号 |
68143-27-1 |
|---|---|
分子式 |
C11H8Br2N2O |
分子量 |
344.00 g/mol |
IUPAC名 |
4-bromo-2-(3-bromophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8Br2N2O/c1-7-6-14-15(11(16)10(7)13)9-4-2-3-8(12)5-9/h2-6H,1H3 |
InChIキー |
MEZLHOBTVKHIFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)

![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)

methanone](/img/structure/B12911035.png)

![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)


